molecular formula C15H24N4S B1237587 N-cyclohexyl-4-(4H-imidazol-4-yl)-1-piperidinecarbothioamide

N-cyclohexyl-4-(4H-imidazol-4-yl)-1-piperidinecarbothioamide

Cat. No.: B1237587
M. Wt: 292.4 g/mol
InChI Key: JFAYRTHYLOZRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(4H-imidazol-4-yl)-1-piperidinecarbothioamide is a member of piperidines.

Scientific Research Applications

Conformational Analysis and Molecular Modeling

N-cyclohexyl-4-(4H-imidazol-4-yl)-1-piperidinecarbothioamide, known as thioperamide, is utilized for its potent H3-receptor antagonist properties. Its low conformational flexibility makes it a favorable template for designing new H3-receptor antagonists. Molecular mechanics approaches and X-ray crystallography were employed to study its minimum-energy conformations and verify the conformation of the piperidine-1-carbothioamide fragment (Plazzi et al., 1997).

Pharmacokinetics and Metabolic Pathways

This compound has been examined in the context of pharmacokinetics of novel anaplastic lymphoma kinase inhibitors. The studies focused on understanding its metabolic pathways, including enzymatic hydrolysis, which is critical for predicting systemic clearance and optimizing drug design (Teffera et al., 2013).

Kinase Inhibition and Oral Activity

It has been studied as part of a series of N-1-cycloalkyl-4-aryl-5-(pyrimidin-4-yl)imidazole inhibitors of p38 kinase. These inhibitors, including compounds with cyclohexan-4-ol or piperidin-4-yl groups, were found to potently inhibit LPS-induced TNF in animal models and exhibited high selectivity for p38 kinase (Adams et al., 2001).

Anticancer Activity

The synthesis and evaluation of compounds containing the piperidine-2,6-dione structure for anticancer activity were explored. These compounds, including those with modifications related to the imidazole group, showed promising results against various cancer cell lines (Kumar et al., 2013).

Binding Analysis and Toxicity Studies

The binding analysis of newly synthesized antifungal derivatives with bovine serum albumin was conducted, offering insights into the interactions and potential toxicity of these compounds. This research aids in understanding the pharmacokinetic properties and safety of such derivatives (Wani et al., 2023).

Properties

Molecular Formula

C15H24N4S

Molecular Weight

292.4 g/mol

IUPAC Name

N-cyclohexyl-4-(4H-imidazol-4-yl)piperidine-1-carbothioamide

InChI

InChI=1S/C15H24N4S/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14/h10-14H,1-9H2,(H,18,20)

InChI Key

JFAYRTHYLOZRNL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=S)N2CCC(CC2)C3C=NC=N3

Canonical SMILES

C1CCC(CC1)NC(=S)N2CCC(CC2)C3C=NC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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